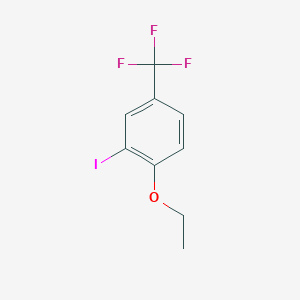

1-Ethoxy-2-iodo-4-trifluoromethylbenzene

Description

Properties

IUPAC Name |

1-ethoxy-2-iodo-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3IO/c1-2-14-8-4-3-6(5-7(8)13)9(10,11)12/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDKPIGYEIKBIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profile and Mechanistic Considerations of 1 Ethoxy 2 Iodo 4 Trifluoromethylbenzene

Electronic and Steric Influences of Ethoxy, Iodine, and Trifluoromethyl Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in 1-Ethoxy-2-iodo-4-trifluoromethylbenzene is a complex interplay of the electronic and steric properties of its three distinct substituents. The ethoxy (-OCH2CH3), iodo (-I), and trifluoromethyl (-CF3) groups each impart unique effects that modulate the electron density of the benzene (B151609) ring and influence its behavior in chemical reactions. wikipedia.orgnih.gov

The electronic influence of a substituent on an aromatic ring can be dissected into two primary components: the inductive effect and the resonance effect. youtube.comauburn.edu

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is a function of the substituent's electronegativity relative to carbon. youtube.combyjus.com

The ethoxy group is electron-withdrawing through induction (-I) because the oxygen atom is more electronegative than carbon. youtube.com

The iodine atom , like other halogens, is also strongly electronegative and exerts a significant electron-withdrawing inductive effect (-I). youtube.com

The trifluoromethyl group is one of the most powerful electron-withdrawing groups due to the cumulative inductive effect of three highly electronegative fluorine atoms (-I). libretexts.orgnih.gov

Resonance Effect (R): This effect involves the delocalization of pi (π) electrons or lone pairs between the substituent and the aromatic ring. auburn.eduyoutube.com

The trifluoromethyl group does not have lone pairs to donate and cannot participate in electron-donating resonance. It is considered to have a deactivating resonance effect (-R) through hyperconjugation, further enhancing its electron-withdrawing nature. libretexts.org

Table 1: Summary of Electronic Effects of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| Ethoxy (-OCH2CH3) | -I (Withdrawing) | +R (Donating) | Activating |

| Iodine (-I) | -I (Withdrawing) | +R (Weakly Donating) | Deactivating |

| Trifluoromethyl (-CF3) | -I (Strongly Withdrawing) | -R (Withdrawing) | Strongly Deactivating |

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene ring direct the incoming electrophile to specific positions. wikipedia.org This regioselectivity is governed by a combination of the electronic and steric effects of the substituents. studysmarter.co.uknumberanalytics.com

Directing Effects:

Ethoxy Group: As a strong +R group, it is a powerful ortho, para-director, stabilizing the cationic intermediate (arenium ion) when the electrophile adds to these positions. libretexts.orgyoutube.com

Iodine Atom: Although deactivating, the weak +R effect of iodine also directs incoming electrophiles to the ortho and para positions.

Trifluoromethyl Group: As a strong electron-withdrawing group, it is a meta-director, as substitution at the meta position avoids placing the positive charge of the arenium ion adjacent to the already electron-deficient carbon bearing the -CF3 group. libretexts.orgstudysmarter.co.uk

For this compound, the directing influences are in competition. The ethoxy group is the most powerful activating and directing group. youtube.com Therefore, it will primarily control the position of electrophilic attack. The positions ortho and para to the ethoxy group are C6 and C4, respectively. The C4 position is already occupied by the trifluoromethyl group. The C6 position is ortho to the ethoxy group and meta to both the iodine and trifluoromethyl groups. The C2 position is blocked by iodine.

Steric Hindrance: The spatial bulk of substituents can prevent an electrophile from approaching a potential reaction site. youtube.comnumberanalytics.com In this molecule, the iodine atom at the C2 position provides significant steric hindrance to electrophilic attack at the adjacent C3 position. numberanalytics.com Similarly, the ethoxy group itself can sterically hinder the C6 position to some extent, although less so than the bulky iodine atom.

Considering these factors, the most likely position for electrophilic substitution is C6, which is activated by the ethoxy group and sterically less hindered than other potential sites.

The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds. This low bond dissociation energy makes the iodide a good leaving group, a property that is central to the reactivity of aryl iodides. fiveable.mewikipedia.org This lability allows this compound to participate in a wide range of reactions that are difficult or impossible with the corresponding aryl chlorides or bromides.

The C-I bond can be cleaved under various conditions, making aryl iodides versatile intermediates in organic synthesis. fiveable.me They are particularly valuable substrates in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) and nucleophilic aromatic substitution reactions. frontiersin.orgrsc.org The iodine atom can be readily displaced by nucleophiles or undergo oxidative addition to a metal catalyst, initiating a catalytic cycle. nih.govacs.org

The trifluoromethyl (-CF3) group is known for its exceptional chemical and thermal stability. nih.govreddit.com This stability arises from the great strength of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. wikipedia.orgnih.gov

Key characteristics of the -CF3 group include:

High Metabolic Stability: The strength of the C-F bonds makes the -CF3 group highly resistant to metabolic degradation, a property widely exploited in pharmaceutical and agrochemical design. nih.gov

Chemical Inertness: The group is generally stable to acidic and basic conditions and is resistant to both oxidation and reduction under typical synthetic conditions. researchgate.netrsc.org

Strong Electron-Withdrawing Nature: As previously discussed, the -CF3 group is a powerful electron-withdrawing group through induction, which significantly influences the electronic properties of the molecule it is attached to. nih.govnih.gov

While the -CF3 group itself is generally unreactive, its presence profoundly impacts the reactivity of the rest of the molecule. For instance, by withdrawing electron density, it can activate the aromatic ring for nucleophilic aromatic substitution. youtube.comlibretexts.org

Nucleophilic Substitution Reactions Involving the Halogen and Trifluoromethyl Groups of this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for activated aryl halides. libretexts.orgnih.gov In this compound, the trifluoromethyl group plays a crucial role in enabling this reaction.

The SNAr mechanism typically proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org For this reaction to be facile, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, particularly at the ortho and/or para positions relative to the leaving group. youtube.comlibretexts.org

In the target molecule, the trifluoromethyl group is para to the iodine atom. This positioning strongly activates the C-I bond toward nucleophilic attack. A nucleophile can attack the carbon bearing the iodine atom, and the resulting negative charge in the Meisenheimer complex is effectively stabilized by resonance delocalization onto the electron-withdrawing trifluoromethyl group. fiveable.me The subsequent loss of the iodide anion, an excellent leaving group, completes the substitution. fiveable.me The trifluoromethyl group itself is not susceptible to nucleophilic displacement under these conditions due to the strength of the C-F bonds. nih.gov

Mechanisms of Halogen-Metal Exchange and Deprotometalation in Substituted Aryl Iodides

Aryl iodides are prime substrates for halogen-metal exchange reactions, a fundamental transformation in organometallic chemistry used to prepare organometallic reagents. wikipedia.org This reaction is typically very fast for iodides compared to bromides or chlorides. wikipedia.org

Halogen-Metal Exchange: This reaction involves treating the aryl iodide with an organometallic reagent, most commonly an organolithium compound like n-butyllithium. wikipedia.org The process is a kinetically controlled equilibrium that favors the formation of the more stable organometallic species. wikipedia.org

Mechanism: Two primary mechanisms have been proposed: a nucleophilic pathway involving the formation of a reversible "ate-complex" and a pathway involving single-electron transfer (SET) to generate radical intermediates. wikipedia.org The reaction converts the C-I bond into a C-Li bond, generating a new organolithium reagent that can then be reacted with various electrophiles.

Deprotometalation (Directed Metalation): This involves the removal of an acidic proton from the aromatic ring by a strong base. The electron-withdrawing substituents (-I and -CF3) on the ring increase the acidity of the remaining aromatic protons, making them susceptible to deprotonation by strong bases. However, in the case of aryl iodides, halogen-metal exchange is almost always significantly faster than deprotonation of a ring proton. wikipedia.org Therefore, reacting this compound with an organolithium reagent would be expected to result predominantly in halogen-metal exchange at the C-I bond rather than deprotonation.

Investigation of Radical Processes in Transformations of Iodo-Trifluoromethylbenzene Derivatives

The reactivity of iodo-trifluoromethylbenzene derivatives, including this compound, is significantly influenced by the potential for radical processes, primarily initiated by the homolytic cleavage of the carbon-iodine (C-I) bond. This bond is susceptible to cleavage under thermal or photochemical conditions, leading to the formation of a highly reactive aryl radical. The presence of both an electron-donating ethoxy group and a strongly electron-withdrawing trifluoromethyl group on the benzene ring can modulate the stability and reactivity of these radical intermediates.

Research into related compounds provides a framework for understanding the potential radical transformations of this compound. The photolysis of aryl iodides is a well-established method for generating aryl radicals. For instance, aryl iodides are known to undergo homolytic cleavage to form aryl radicals upon UV excitation. nih.gov This process is a key step in various synthetic methodologies, including photochemical copper-mediated fluorination. nih.gov

The trifluoromethyl group plays a crucial role in the reactivity of these radical species. The trifluoromethyl radical (•CF3) itself can be generated from various precursors and participates in addition reactions. Studies have determined the rate constants for the radical addition of a trifluoromethyl radical to aryl-substituted vinyl triflates, which are in the range of 4.1× 10^6 to 5.6× 10^6 M−1 s−1. oup.comresearchgate.net This highlights the high reactivity of the trifluoromethyl radical in addition processes. While this is a reaction of the •CF3 radical, it underscores the importance of radical pathways in the chemistry of trifluoromethyl-containing compounds.

Photoredox catalysis offers a mild and efficient pathway to generate electrophilic radicals from trifluoromethyl sources, enabling the direct trifluoromethylation of arenes. princeton.edu This approach often utilizes a photosensitizer that, upon excitation by visible light, can initiate a single electron transfer (SET) process. princeton.edu This process can lead to the formation of a trifluoromethyl radical, which then adds to an aromatic ring. princeton.edu While these studies focus on introducing a CF3 group, the underlying principles of radical generation and reaction are applicable to understanding the behavior of molecules that already contain this moiety.

The general mechanism for the photochemically induced radical reaction of an aryl iodide can be outlined as follows:

Initiation: Homolytic cleavage of the C-I bond upon absorption of light to generate an aryl radical and an iodine radical.

Propagation/Reaction: The aryl radical can then participate in various reactions, such as:

Hydrogen atom abstraction from a solvent or other hydrogen donor.

Addition to an unsaturated bond (e.g., an alkene or alkyne).

Reaction with a radical scavenger or another radical species.

The table below summarizes potential radical reactions and the typical conditions under which they are investigated for iodo-trifluoromethylbenzene derivatives, based on studies of analogous compounds.

| Reaction Type | Initiation Method | Key Intermediates | Potential Products | Relevant Research Context |

| Photochemical Halogen Exchange | UV Irradiation | Aryl radical, Halogen radical | Aryl halides (e.g., chloro- or bromo-analogs) | Photochemical reactions of acyl iodides with aryl halides have shown halogen exchange. researchgate.net |

| Radical-mediated Fluorination | UV Irradiation, Copper catalyst | Aryl radical, Cu(II/III) species | Aryl fluoride (B91410) | Photochemical Cu-mediated fluorination of aryl iodides proceeds via aryl radical intermediates. nih.gov |

| Radical Addition to Alkenes/Alkynes | Photoredox Catalysis or UV light | Aryl radical | Functionalized aromatic compounds | Aryl radicals generated from aryl halides can add to unsaturated systems. rsc.org |

| Trifluoromethyl Radical Addition | Radical Initiator (e.g., AIBN), Photolysis | Trifluoromethyl radical, Aryl radical | Products of CF3 addition | Studies on the addition of trifluoromethyl radicals to various substrates provide mechanistic insights. oup.comresearchgate.net |

This table is generated based on findings from related chemical systems and represents potential reactivity pathways for this compound.

Computational studies on the bond dissociation enthalpies (BDEs) of related substituted aromatic compounds can provide further insight. For instance, studies on substituted phenethyl phenyl ethers have shown that ortho-substituents can significantly lower the C-O bond dissociation enthalpy. nih.gov While not directly the C-I bond, this suggests that the substitution pattern on the benzene ring, including the ortho iodo and para trifluoromethyl groups relative to the ethoxy group in the target molecule, will have a significant impact on the C-I bond strength and the propensity for radical formation.

Advanced Functionalization Strategies and Derivatization of 1 Ethoxy 2 Iodo 4 Trifluoromethylbenzene

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for constructing complex molecular architectures from simpler precursors. The presence of the iodide in 1-ethoxy-2-iodo-4-trifluoromethylbenzene makes it an excellent electrophilic partner in these transformations due to the high reactivity of the C-I bond towards oxidative addition, which is often the rate-determining step in the catalytic cycle. tcichemicals.comlibretexts.org

Palladium catalysis is the cornerstone of modern cross-coupling chemistry, offering mild conditions and high functional group tolerance. mdpi.commdpi.com Several named reactions are applicable to the functionalization of this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide. libretexts.org It is widely used due to the stability and low toxicity of the boron reagents. The reaction of this compound with an arylboronic acid, for instance, would yield a substituted biphenyl derivative. The general catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by a base) and subsequent reductive elimination to yield the product and regenerate the catalyst. tcichemicals.comlibretexts.org

Sonogashira Coupling: This method forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org Coupling this compound with a terminal alkyne provides a direct route to substituted arylalkynes, which are valuable intermediates in materials science and pharmaceuticals. The reactivity order for the halide is I > Br > Cl > OTf. wikipedia.org

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org A key advantage is the tolerance of a wide range of functional groups. libretexts.org However, the toxicity of the organotin reagents and byproducts is a significant drawback. wikipedia.orglibretexts.org The mechanism proceeds through the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic coupling partner. organic-chemistry.orgwikipedia.org Organozinc compounds are more reactive than their boron and tin counterparts, which can allow for reactions to occur under milder conditions or with less reactive electrophiles. organic-chemistry.org The Negishi coupling has a broad scope and is effective for forming sp³-sp², sp²-sp², and sp-sp² carbon-carbon bonds. wikipedia.orgnih.gov

Below is a table summarizing representative conditions for these palladium-catalyzed reactions.

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Typical Base/Solvent | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₃PO₄ / Toluene, Dioxane, H₂O | Biaryl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine / THF, DMF | Arylalkyne |

| Stille | Organostannane | Pd(PPh₃)₄ | LiCl (additive) / THF, Dioxane | Biaryl, Vinylarene |

| Negishi | Organozinc Halide | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | None required / THF, DMF | Biaryl, Alkylarene |

Copper-catalyzed reactions, while older than their palladium-catalyzed counterparts, remain relevant for specific transformations. The Ullmann condensation, for example, traditionally involves the copper-mediated coupling of two aryl halides to form a biaryl, though it often requires harsh conditions. More modern copper-catalyzed methods have been developed for various cross-couplings, including the formation of C-C, C-N, and C-O bonds. cas.cn For this compound, copper catalysis could be employed for coupling with nucleophiles such as terminal alkynes (a variation of the Sonogashira coupling that can sometimes be performed without palladium) or for forming bonds with heteroatoms. cas.cnrsc.org

While palladium is dominant, other transition metals like nickel and rhodium are effective catalysts for cross-coupling reactions.

Nickel-Catalyzed Couplings: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. wikipedia.org They are particularly effective in coupling reactions involving less reactive electrophiles like aryl chlorides or for reactions involving sp³-hybridized carbons. nih.govnih.govresearchgate.net For a reactive substrate such as this compound, nickel catalysts can facilitate Suzuki-Miyaura, Negishi, and Sonogashira-type transformations, sometimes with different ligand requirements or under different conditions than palladium. wikipedia.orgsemanticscholar.org

Rhodium-Catalyzed Couplings: Rhodium catalysts are less common for standard cross-coupling reactions but are used in specific applications, such as the addition of organometallic reagents to unsaturated systems.

Functionalization Employing Hypervalent Iodine Chemistry

The iodine atom in this compound can be oxidized from its standard monovalent state (I) to higher oxidation states, typically +3 (iodine(III) or λ³-iodane) and +5 (iodine(V) or λ⁵-iodane). princeton.eduumich.edu These resulting hypervalent iodine compounds are valuable reagents in their own right, acting as powerful and selective oxidants and as electrophilic group transfer agents under mild and metal-free conditions. nih.govresearchgate.net

The synthesis of hypervalent iodine derivatives from this compound would follow established protocols for iodoarenes.

Iodine(III) Derivatives: The corresponding aryl-λ³-iodane can be readily prepared. For instance, oxidation with peracetic acid or sodium perborate can yield the iodosyl derivative, [Ar-I=O], which is typically a polymeric solid. princeton.edu More synthetically useful are the (diacyloxyiodo)arenes, such as (diacetoxyiodo)benzene (PIDA) analogues. The derivative (diacetoxy)(1-ethoxy-4-trifluoromethylphenyl)iodine(III) could be synthesized by treating this compound with peracetic acid in acetic acid. Another common class is the (dichloroiodo)arenes [ArICl₂], prepared by reacting the iodoarene with chlorine gas. umich.edu These iodine(III) compounds typically adopt a trigonal bipyramidal geometry, with the electronegative ligands occupying the apical positions and the aryl group and two lone pairs in the equatorial positions. nih.govbeilstein-journals.org

Iodine(V) Derivatives: Further oxidation of iodine(III) compounds or direct oxidation of the parent iodoarene with stronger oxidizing agents like sodium hypochlorite or ozone can furnish iodine(V) reagents. scripps.edu The most common iodine(V) reagents are iodylarenes [ArIO₂] and their derivatives, such as 2-iodylbenzoic acid (IBX) and the Dess-Martin periodinane (DMP). The corresponding derivative from this compound would be a powerful oxidizing agent.

The reactivity of these reagents is driven by the facile reduction of the iodine center from a high-valent state back to the stable monovalent state, making the attached ligands excellent leaving groups. princeton.edu

Once prepared, hypervalent iodine reagents derived from this compound could mediate a wide array of oxidative transformations.

Oxidation of Alcohols: A Dess-Martin periodinane or IBX-type reagent derived from the title compound would be capable of oxidizing primary alcohols to aldehydes and secondary alcohols to ketones under very mild conditions. scripps.edu

α-Functionalization of Carbonyl Compounds: Reagents like [hydroxy(tosyloxy)iodo]arenes (Koser's reagent) can be used for the α-tosyloxylation of ketones. nih.gov A similar derivative of this compound could perform analogous transformations.

Oxidative Rearrangements: Hypervalent iodine(III) reagents are known to promote oxidative rearrangements of various substrates, such as alkenes and arylalkenes, leading to the formation of valuable α-arylated carbonyl compounds. nih.govnih.gov

Electrophilic Group Transfer: Diaryliodonium salts, a class of iodine(III) compounds, are excellent reagents for electrophilic arylation of nucleophiles. scispace.com A diaryliodonium salt containing the 2-ethoxy-5-(trifluoromethyl)phenyl group could be used to transfer this specific aryl moiety onto other molecules.

The table below outlines the general preparation and potential applications of hypervalent iodine reagents derived from the title compound.

| Reagent Type | General Preparation Method | Potential Synthetic Application |

| ArI(OAc)₂ | ArI + CH₃CO₃H in AcOH | Oxidation, Acetoxylation |

| ArICl₂ | ArI + Cl₂ | Chlorination |

| Ar-I-OH | ArI(OAc)₂ + p-TsOH | α-Oxytosylation of ketones |

| ArIO₂ | Oxidation of ArI with NaOCl | Powerful oxidizing agent (precursor to DMP-type reagents) |

| [Ar₂I]⁺BF₄⁻ | ArI + Arene + Oxidant | Electrophilic arylation |

Catalytic Applications of Organoiodine Compounds in Synthesis

Organoiodine compounds, particularly in their hypervalent state (I(III) and I(V)), have emerged as powerful reagents and catalysts in organic synthesis due to their mild oxidative properties and low toxicity compared to heavy metal-based oxidants. The starting material, this compound, serves as a key precursor for the generation of catalytically active hypervalent iodine species.

The synthesis of hypervalent iodine(III) reagents, such as [Hydroxy(tosyloxy)iodo]arenes (HTIB), can be achieved through the oxidation of iodoarenes. orgsyn.org A common method involves the one-pot reaction of an iodoarene with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) in the presence of p-toluenesulfonic acid. orgsyn.org While direct synthesis from this compound is not extensively documented, the established protocols for other electron-poor iodoarenes, such as 3-iodobenzotrifluoride, provide a strong precedent for its conversion to the corresponding HTIB derivative. orgsyn.org

These resulting hypervalent iodine compounds can act as catalysts in a variety of oxidative transformations. They are particularly effective in the α-functionalization of carbonyl compounds, the oxidation of phenols, and inducing cyclizations. orgsyn.orgthieme-connect.de The catalytic cycle typically involves the oxidation of the starting iodoarene (the precatalyst) to the active iodine(III) species by a stoichiometric terminal oxidant. The iodine(III) catalyst then oxidizes the substrate, regenerating the initial iodoarene. This process makes the iodoarene a recyclable catalyst, aligning with principles of green chemistry.

| Precursor Iodoarene | Oxidant/Reagent | Resulting Hypervalent Iodine Reagent | Potential Catalytic Application |

| 3-Iodobenzotrifluoride | m-CPBA, TsOH·H₂O | 1-[Hydroxy(tosyloxy)iodo]-3-trifluoromethylbenzene | α-Oxytosylation of ketones |

| Iodoarenes | Peracetic acid | (Diacetoxyiodo)arenes | Oxidation of alcohols |

| 2-Iodobenzoic acid | Oxone | 2-Iodoxybenzoic acid (IBX) | Oxidation of alcohols to aldehydes/ketones |

| This compound (proposed) | m-CPBA, TsOH·H₂O | [Hydroxy(tosyloxy)iodo]-2-ethoxy-5-trifluoromethylbenzene | Oxidative functionalizations |

Regioselective Functionalization of Trifluoromethylated Aromatic and Heteroaromatic Systems

The regiochemical outcome of further substitutions on the this compound ring is governed by the directing effects of the existing substituents. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group and acts as a meta-director in electrophilic aromatic substitution. Conversely, the ethoxy (-OEt) group is an electron-donating group and a powerful ortho-, para-director.

Given that the para position to the ethoxy group is occupied by the trifluoromethyl group, electrophilic attack would be strongly directed to the position ortho to the ethoxy group (C6). The iodine at the C2 position also influences reactivity, often being the site of metal-catalyzed cross-coupling reactions.

A primary route for functionalization is through palladium-catalyzed cross-coupling reactions, where the carbon-iodine bond is selectively activated. youtube.com Reactions like Suzuki, Stille, and Sonogashira couplings allow for the introduction of a wide array of carbon-based substituents at the C2 position. The electronic nature of the trifluoromethyl and ethoxy groups can influence the efficiency of these coupling reactions, with electron-withdrawing groups sometimes accelerating the oxidative addition step in the catalytic cycle. beilstein-journals.orgresearchgate.net

Another strategy for functionalization is directed ortho-metalation. The ethoxy group can potentially direct lithiation to one of its adjacent positions. nih.gov However, the presence of the iodine atom at C2 complicates this, as halogen-metal exchange is a very fast process that would preferentially occur at the C-I bond. If the iodine were first replaced (e.g., via a cross-coupling reaction), the ethoxy group could then be used to direct lithiation to the C3 position, enabling the introduction of an electrophile at that site.

The table below summarizes the expected regiochemical outcomes for different reaction types on the parent ring system, based on established electronic and steric principles.

| Reaction Type | Reagents | Expected Position of Functionalization | Directing Influence |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | C2 (replacing I) | C-I bond reactivity |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | C2 (replacing I) | C-I bond reactivity |

| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃, H₂SO₄ | C6 | Strong ortho, para-directing ethoxy group |

| Directed ortho-Metalation (on a deiodinated analog) | n-BuLi/TMEDA | C3 | ortho-directing ethoxy group |

Introduction of Diverse Functional Groups through the Ethoxy Moiety

The ethoxy group itself provides a handle for introducing other functionalities, most commonly through ether cleavage to reveal a phenol. The cleavage of aryl alkyl ethers is a well-established transformation typically requiring strong acidic conditions, such as with hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comopenstax.orglibretexts.org

The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com Subsequently, a nucleophile (I⁻ or Br⁻) attacks one of the adjacent carbon atoms. For aryl alkyl ethers, the cleavage is selective. The nucleophile will attack the alkyl carbon (the ethyl group in this case) and not the aromatic carbon, because an Sₙ2 attack on an sp²-hybridized carbon is highly unfavorable. libretexts.org This selective cleavage would yield 2-iodo-4-trifluoromethylphenol and ethyl iodide.

This compound + HI → 2-Iodo-4-trifluoromethylphenol + CH₃CH₂I

The resulting phenol is a versatile intermediate. The hydroxyl group is a nucleophile and can be used in a variety of subsequent reactions. It can be O-alkylated, acylated, or converted into a triflate, which is an excellent leaving group for cross-coupling reactions. This two-step sequence of ether cleavage followed by derivatization of the phenol allows for the introduction of a vast range of functional groups at the C1 position, demonstrating the synthetic utility of the ethoxy moiety as a masked hydroxyl group.

| Initial Functional Group | Transformation | Reagents | Resulting Functional Group |

| Ethoxy (-OCH₂CH₃) | Ether Cleavage | HBr or HI | Hydroxyl (-OH) |

| Hydroxyl (-OH) | Williamson Ether Synthesis | Alkyl halide, Base | New Ether (-OR) |

| Hydroxyl (-OH) | Esterification | Acyl chloride, Base | Ester (-OC(O)R) |

| Hydroxyl (-OH) | Triflation | Triflic anhydride, Base | Triflate (-OTf) |

Theoretical and Computational Investigations of 1 Ethoxy 2 Iodo 4 Trifluoromethylbenzene

Density Functional Theory (DFT) Studies on Reactivity, Electronic Structure, and Conformational Analysis

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the intricacies of molecular systems. For 1-Ethoxy-2-iodo-4-trifluoromethylbenzene, DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide fundamental insights into its geometry, stability, and electronic properties.

The geometry optimization process seeks the lowest energy conformation of the molecule. For this compound, this involves determining the preferred orientation of the ethoxy group relative to the benzene (B151609) ring. Studies on similar molecules, such as ethoxybenzene, suggest that the most stable conformer likely has the ethoxy group's ethyl chain in the plane of the benzene ring to maximize conjugation of the oxygen's lone pair with the aromatic π-system. However, the presence of a bulky iodine atom at the ortho position introduces significant steric hindrance, which would likely force the ethoxy group out of the plane of the ring. The final optimized geometry would therefore represent a balance between electronic stabilization and steric repulsion.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations (Note: These are hypothetical values based on typical DFT results for similarly substituted benzenes and are intended for illustrative purposes.)

| Parameter | Predicted Value |

| C-O Bond Length (Å) | 1.365 |

| C-I Bond Length (Å) | 2.102 |

| C-CF3 Bond Length (Å) | 1.498 |

| C-C (aromatic) Bond Lengths (Å) | 1.390 - 1.415 |

| C-O-C Bond Angle (°) | 118.5 |

| C-C-I Bond Angle (°) | 121.0 |

| C-C-CF3 Bond Angle (°) | 122.3 |

Molecular Orbital Analysis and Charge Distribution within the Aromatic Ring System

Molecular orbital (MO) theory provides a detailed picture of the electronic structure of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

In this compound, the electron-donating ethoxy group will raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted benzene. Conversely, the electron-withdrawing trifluoromethyl and iodo groups will lower the energy of the LUMO, making it more susceptible to nucleophilic attack under certain conditions. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for reaction. The HOMO is expected to have significant contributions from the oxygen of the ethoxy group and the π-system of the aromatic ring, particularly at the positions ortho and para to the ethoxy group. The LUMO, on the other hand, is likely to be localized more towards the trifluoromethyl group and the carbon atoms attached to the electron-withdrawing substituents.

Analysis of the charge distribution, often performed using methods like Natural Bond Orbital (NBO) analysis, quantifies the partial charges on each atom. This analysis would show a negative partial charge on the oxygen of the ethoxy group and an accumulation of positive charge on the carbon of the trifluoromethyl group and the iodine atom. Within the aromatic ring, the carbon atoms ortho and para to the activating ethoxy group would exhibit a higher electron density compared to the other ring carbons. This uneven charge distribution further explains the directing effects of the substituents in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These are illustrative values.)

| Molecular Orbital | Energy (eV) |

| HOMO | -8.95 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 7.72 |

Computational Modeling of Reaction Pathways and Identification of Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. A common reaction for aromatic compounds is electrophilic aromatic substitution. DFT calculations can be used to model the reaction pathway of an incoming electrophile (e.g., NO2+ in nitration) with the substituted benzene ring.

The reaction mechanism proceeds through a high-energy intermediate known as the Wheland intermediate or σ-complex, which is a carbocation. The stability of this intermediate is crucial in determining the rate and regioselectivity of the reaction. The substituents on the benzene ring play a significant role in stabilizing or destabilizing this intermediate. The electron-donating ethoxy group can stabilize the positive charge of the Wheland intermediate through resonance, particularly when the electrophile attacks the positions ortho or para to it. In contrast, the electron-withdrawing iodo and trifluoromethyl groups destabilize the carbocation.

By calculating the energies of the reactants, the Wheland intermediates for attack at different positions, and the products, a potential energy surface for the reaction can be constructed. The transition state is the highest energy point along the reaction coordinate between the reactants and the intermediate. DFT can be used to locate and characterize the geometry and energy of these transition states. A lower transition state energy corresponds to a faster reaction rate.

For this compound, the ethoxy group directs incoming electrophiles to the ortho and para positions. However, the position ortho to the ethoxy group is also ortho to the bulky iodine atom, leading to significant steric hindrance. Therefore, computational modeling would likely predict that electrophilic attack is most favorable at the other position ortho to the ethoxy group (C6) and the position para to the ethoxy group (which is occupied by the trifluoromethyl group). The presence of the deactivating trifluoromethyl group at the para position would likely disfavor attack at that site. Thus, the most likely position for electrophilic substitution would be at C6.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, Mass Spectrometry Fragmentation Patterns)

Computational chemistry provides valuable tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS). The predicted spectrum for this compound would reflect the electronic environment of each nucleus. The protons on the ethyl group of the ethoxy substituent would appear in the upfield region, while the aromatic protons would be in the downfield region, with their specific shifts influenced by the neighboring substituents. The carbon atoms attached to the electronegative oxygen, iodine, and trifluoromethyl groups would show characteristic downfield shifts in the 13C NMR spectrum.

IR Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. The predicted frequencies are often scaled by an empirical factor to better match experimental data. The calculated IR spectrum of this compound would show characteristic bands for the C-H stretching of the aromatic ring and the ethyl group, C-O stretching of the ether linkage, C-F stretching of the trifluoromethyl group, and C-I stretching.

Mass Spectrometry Fragmentation Patterns: While direct prediction of mass spectra is complex, computational methods can help rationalize potential fragmentation pathways. Upon electron ionization, this compound would form a molecular ion. Plausible fragmentation pathways would involve the loss of the ethyl group from the ethoxy substituent, cleavage of the C-I bond, or loss of a fluorine atom from the trifluoromethyl group. The stability of the resulting fragment ions can be computationally assessed to predict the most likely fragmentation patterns.

Table 3: Predicted Spectroscopic Data for this compound (Note: These are illustrative values based on known substituent effects and computational trends.)

| Spectroscopic Data | Predicted Values |

| 1H NMR (δ, ppm) | Aromatic H: 7.0-7.8; -OCH2-: 4.1; -CH3: 1.4 |

| 13C NMR (δ, ppm) | C-O: 158; C-I: 95; C-CF3: 130; CF3: 124 (q); Aromatic C: 115-135; -OCH2-: 65; -CH3: 15 |

| IR Frequencies (cm-1) | Aromatic C-H stretch: 3050-3100; Aliphatic C-H stretch: 2850-2980; C-O stretch: 1250; C-F stretch: 1100-1300; C-I stretch: 500-600 |

| MS Fragments (m/z) | M+; [M-CH2CH3]+; [M-I]+; [M-CF3]+ |

Quantitative Assessment of Substituent Effects on Aromaticity and Thermodynamic Stability

The substituents on the benzene ring of this compound influence its aromaticity and thermodynamic stability. These effects can be quantified using various computational descriptors.

Aromaticity: Aromaticity is a key concept in organic chemistry, and several indices have been developed to quantify it. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the degree of bond length alternation in the ring. A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic system. The Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity, where a negative NICS value at the center of the ring is indicative of aromatic character.

For this compound, the combination of an electron-donating group (ethoxy) and electron-withdrawing groups (iodo, trifluoromethyl) would lead to some degree of bond length alternation and a perturbation of the π-electron system. This would likely result in a slightly lower HOMA value and a less negative NICS value compared to unsubstituted benzene, indicating a modest reduction in aromaticity.

Thermodynamic Stability: The thermodynamic stability of the molecule can be assessed by calculating its heat of formation. DFT calculations can provide accurate estimates of this value. The stability of this compound can be compared to that of related isomers or unsubstituted benzene to understand the energetic consequences of the substitution pattern. Homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved, can be designed to calculate the stabilization energy conferred by the substituents.

Table 4: Predicted Aromaticity Indices and Thermodynamic Data for this compound (Note: These are illustrative values for comparison.)

Q & A

Basic: What are the critical steps and safety protocols for synthesizing 1-Ethoxy-2-iodo-4-trifluoromethylbenzene in a laboratory?

Methodological Answer:

Synthesis typically involves multi-step reactions, starting with the introduction of the trifluoromethyl group via electrophilic substitution, followed by iodination and ethoxy group installation. Key considerations include:

- Iodination : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions to avoid over-iodination .

- Ethoxy Introduction : Employ Williamson ether synthesis, ensuring anhydrous conditions to prevent hydrolysis .

- Safety : Wear protective gloves, goggles, and lab coats; use fume hoods to handle volatile intermediates. Properly dispose of iodine-containing waste via certified hazardous waste services .

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- NMR : NMR is critical for confirming the trifluoromethyl group ( ppm). NMR identifies ethoxy protons ( ppm for CH, ppm for CH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (expected m/z for CHFIO: ~316.95).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for further studies) .

Basic: What are the stability and storage guidelines for this compound?

Methodological Answer:

- Stability : The iodo group is light-sensitive. Store in amber glass vials at 2–8°C under inert gas (e.g., argon) to prevent degradation .

- Reactivity : Avoid exposure to strong bases or nucleophiles, which may displace iodine. Monitor for color changes (yellowing indicates decomposition).

Advanced: How do electronic effects of substituents influence its reactivity in cross-coupling reactions?

Methodological Answer:

The trifluoromethyl (-CF) group is electron-withdrawing, activating the benzene ring toward electrophilic substitution at the ortho/para positions. However, the iodo substituent (ortho to -CF) can act as a directing group:

- Suzuki Coupling : Iodo groups facilitate palladium-catalyzed couplings. Optimize using Pd(PPh)/AsPh in toluene/ethanol (3:1) at 80°C .

- Ulmann Reactions : Use CuI/1,10-phenanthroline in DMF to replace iodine with nitrogen nucleophiles .

Advanced: How can researchers resolve contradictions in reported synthetic yields or byproduct formation?

Methodological Answer:

- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, catalyst batch). Use in situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation .

- Byproduct Analysis : Isolate byproducts via column chromatography and characterize structurally (e.g., di-iodinated derivatives due to excess iodinating agent) .

- Statistical Design : Apply factorial design (e.g., varying temperature, catalyst loading) to identify critical parameters affecting yield .

Advanced: What role does the iodo substituent play in functionalization for drug discovery?

Methodological Answer:

The iodine atom serves as a versatile handle for late-stage diversification:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.